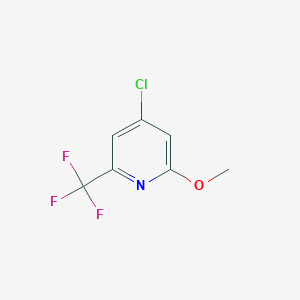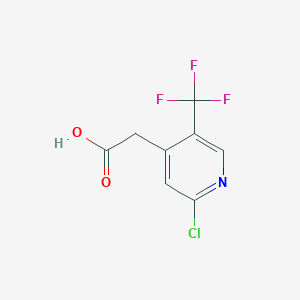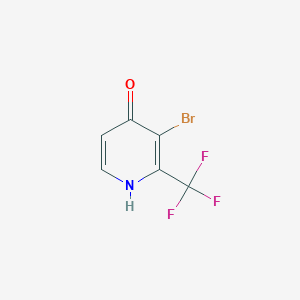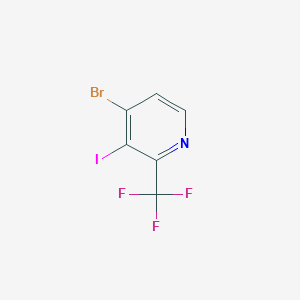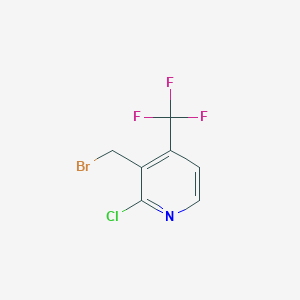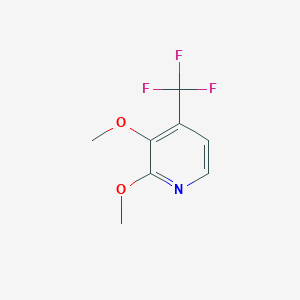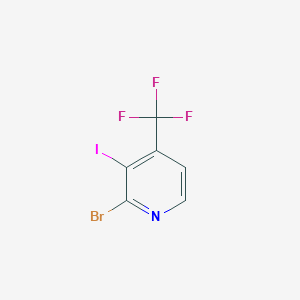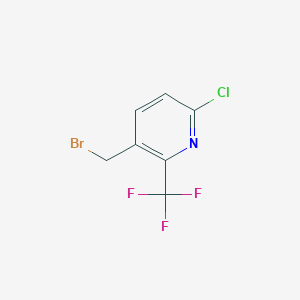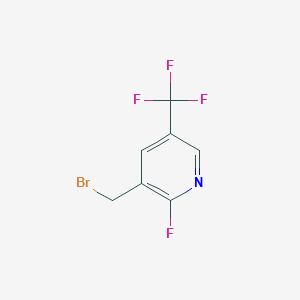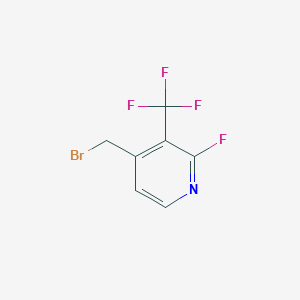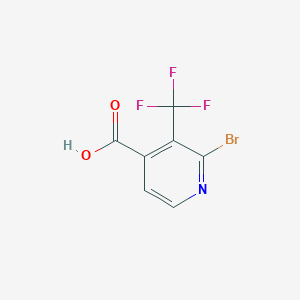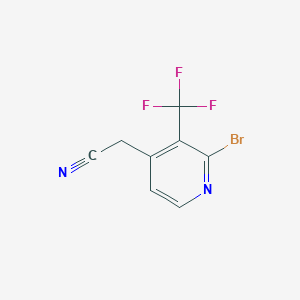![molecular formula C12H18O3 B1412265 Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester CAS No. 1113001-80-1](/img/structure/B1412265.png)
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Overview
Description
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester is a highly specialized organic compound known for its unique bicyclic structure. This compound features a bicyclo[1.1.1]pentane core, which is a rigid and strained structure, making it an interesting subject for chemical research and applications. The presence of the formyl group and the 1,1-dimethylethyl ester adds to its reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the Diels-Alder reaction, which can be used to construct the bicyclo[1.1.1]pentane core. This is followed by functional group transformations to introduce the acetic acid, formyl, and ester groups.
Diels-Alder Reaction: This step involves the cycloaddition of a suitable diene and dienophile to form the bicyclo[1.1.1]pentane structure.
Functional Group Transformations: Subsequent steps include oxidation, esterification, and formylation reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the functional group transformations. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃) for amide formation, alcohols for transesterification
Major Products
Oxidation: Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1,1-dimethylethyl ester
Reduction: Bicyclo[1.1.1]pentane-1-acetic acid, 3-hydroxymethyl-, 1,1-dimethylethyl ester
Substitution: Various amides, alcohols, and other derivatives depending on the nucleophile used
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure can impart unique properties to the molecules it is incorporated into.
Biology: Potential use in the development of biologically active compounds. The bicyclo[1.1.1]pentane core can mimic certain biological structures, making it useful in drug design.
Medicine: Investigated for its potential as a pharmacophore in drug development. Its unique structure can enhance the stability and bioavailability of drugs.
Industry: Used in the synthesis of materials with specific mechanical or chemical properties. Its rigidity and stability make it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester depends on its application. In drug design, it can act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigid bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity by providing a stable and well-defined interaction surface.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane-1-acetic acid, 3-hydroxymethyl-, 1,1-dimethylethyl ester
- Bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Uniqueness
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs. This allows for further functionalization and the creation of more complex molecules. The 1,1-dimethylethyl ester group also imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 2-(3-formyl-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYLOPWBFOBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


